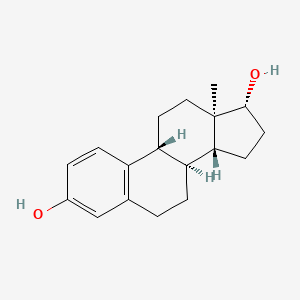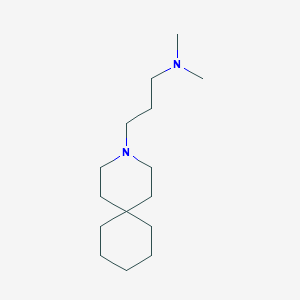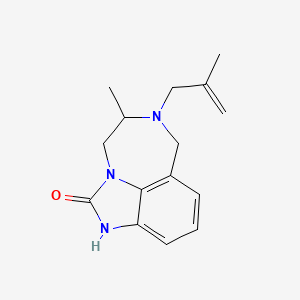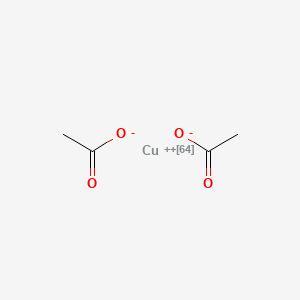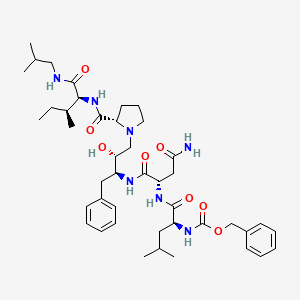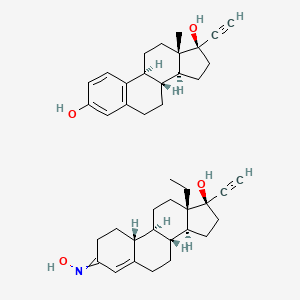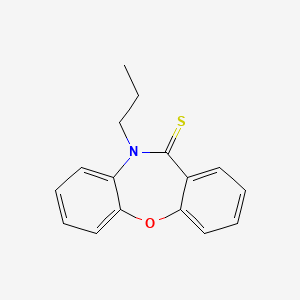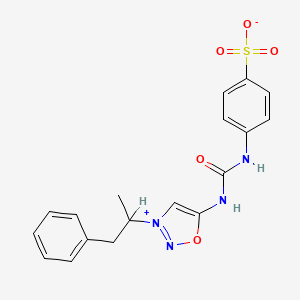
exo-Norbornylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-Norbornylmethanol: is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol that contains the norbornane skeleton, which is a bicyclic structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: exo-Norbornylmethanol can be synthesized through the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . This method involves the following steps:
Reaction with Formic Acid: Norbornene reacts with formic acid to form exo-norbornyl formate.
Hydrolysis: The exo-norbornyl formate is then hydrolyzed to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: exo-Norbornylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form exo-norbornyl aldehyde or exo-norbornyl carboxylic acid.
Reduction: Reduction reactions can convert it to exo-norbornane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: exo-Norbornyl aldehyde, exo-Norbornyl carboxylic acid.
Reduction: exo-Norbornane.
Substitution: Various substituted norbornyl compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
exo-Norbornylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which exo-Norbornylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The bicyclic structure also contributes to its unique chemical behavior.
Vergleich Mit ähnlichen Verbindungen
endo-Norbornylmethanol: Another stereoisomer with different spatial arrangement.
exo-Norborneol: Similar structure but with a different functional group.
Comparison:
Uniqueness: exo-Norbornylmethanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which influences its reactivity and applications.
Reactivity: Compared to its isomers, this compound may exhibit different reactivity due to the spatial arrangement of its atoms.
Eigenschaften
CAS-Nummer |
13118-79-1 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
LWHKUVOYICRGGR-RNJXMRFFSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2CO |
Kanonische SMILES |
C1CC2CC1CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


